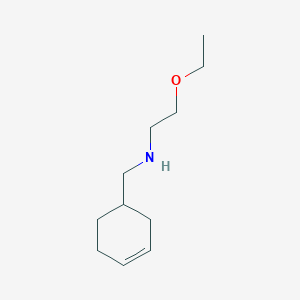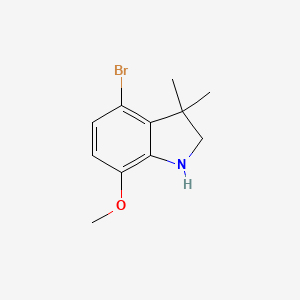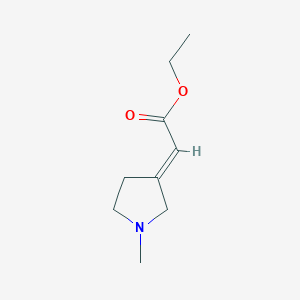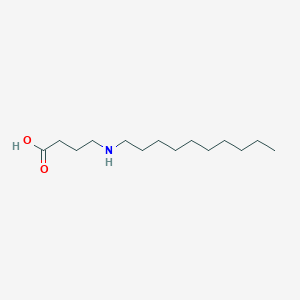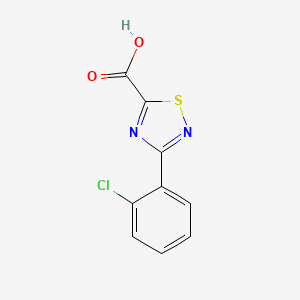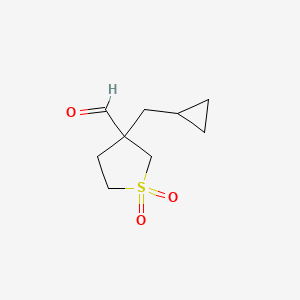
3-(Cyclopropylmethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound characterized by a thiolane ring with a cyclopropylmethyl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the cyclopropylmethyl group and the carbaldehyde functional group. One common method involves the cyclization of a suitable precursor, such as a cyclopropylmethyl ketone, with a sulfur-containing reagent under acidic conditions to form the thiolane ring. The carbaldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions, where the cyclopropyl ring can be opened or modified under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropylmethyl group can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropylmethyl group but lacks the thiolane ring and carbaldehyde functional group.
Thiolane-3-carbaldehyde: Contains the thiolane ring and carbaldehyde group but lacks the cyclopropylmethyl group.
Cyclopropylmethyl thiolane: Contains the cyclopropylmethyl group and thiolane ring but lacks the carbaldehyde group.
Uniqueness
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group, thiolane ring, and carbaldehyde functional group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14O3S |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c10-6-9(5-8-1-2-8)3-4-13(11,12)7-9/h6,8H,1-5,7H2 |
InChI Key |
GQNJKNDSOQOXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CCS(=O)(=O)C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


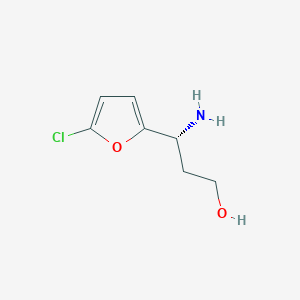

![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
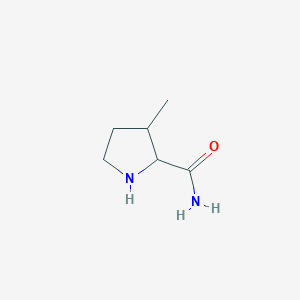

![6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13300624.png)

